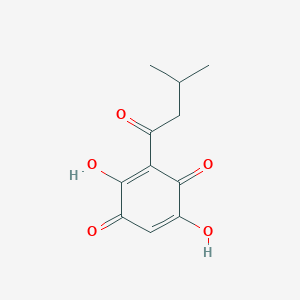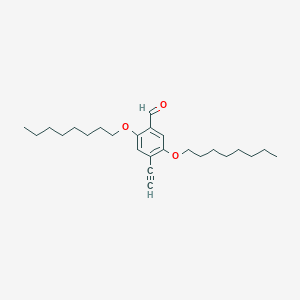![molecular formula C8H5NS3 B12578197 1,3-Dithiolo[4,5-f]benzothiazole(9CI) CAS No. 300860-21-3](/img/structure/B12578197.png)
1,3-Dithiolo[4,5-f]benzothiazole(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolo[4,5-f]benzothiazole(9CI) is a heterocyclic compound that features a fused ring system containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-f]benzothiazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 1,3-Dithiolo[4,5-f]benzothiazole(9CI) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dithiolo[4,5-f]benzothiazole(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .
Applications De Recherche Scientifique
1,3-Dithiolo[4,5-f]benzothiazole(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new antibiotics.
Mécanisme D'action
The mechanism by which 1,3-Dithiolo[4,5-f]benzothiazole(9CI) exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key bacterial enzymes such as dihydroorotase and DNA gyrase . These interactions disrupt essential bacterial processes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A simpler structure lacking the dithiolo ring, used in similar applications but with different properties.
Benzothiadiazole: Contains a nitrogen atom in place of one sulfur atom, leading to different electronic properties and reactivity.
Uniqueness
1,3-Dithiolo[4,5-f]benzothiazole(9CI) is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and conductive materials .
Propriétés
Numéro CAS |
300860-21-3 |
|---|---|
Formule moléculaire |
C8H5NS3 |
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
[1,3]dithiolo[4,5-f][1,3]benzothiazole |
InChI |
InChI=1S/C8H5NS3/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-3H,4H2 |
Clé InChI |
MKQSFNKLLVBGCT-UHFFFAOYSA-N |
SMILES canonique |
C1SC2=C(S1)C=C3C(=C2)N=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


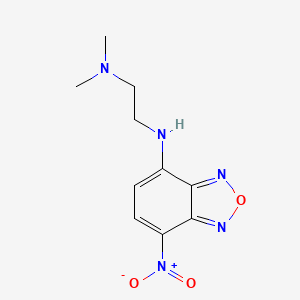
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
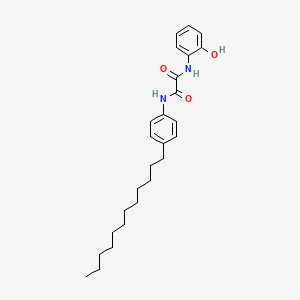
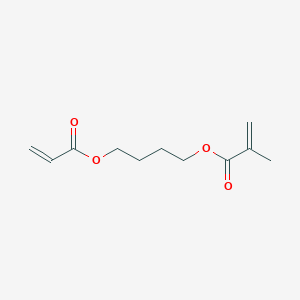



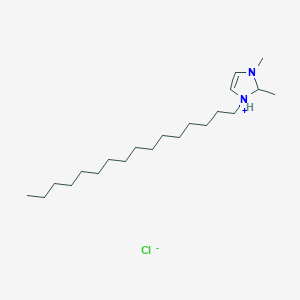
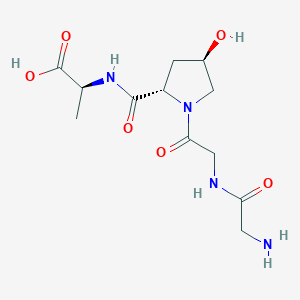
![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)
